molecular formula C20H19F2N5 B10921616 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10921616
M. Wt: 367.4 g/mol
InChI Key: CNYAHUKELLWDRY-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is substituted with various functional groups including difluoromethyl, ethyl, and methyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production of this compound may involve the use of cost-competitive and green routes developed to minimize environmental impact . For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate, can be achieved through a series of reactions including oxidation, esterification, addition, methylation, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the compound may yield various oxidized derivatives, while substitution reactions may result in the formation of new functionalized pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives that are substituted with various functional groups. Examples include:

Uniqueness

The uniqueness of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F2N5

Molecular Weight

367.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H19F2N5/c1-4-26-11-16(12(2)24-26)17-10-15(19(21)22)18-13(3)25-27(20(18)23-17)14-8-6-5-7-9-14/h5-11,19H,4H2,1-3H3

InChI Key

CNYAHUKELLWDRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)F

Origin of Product

United States

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